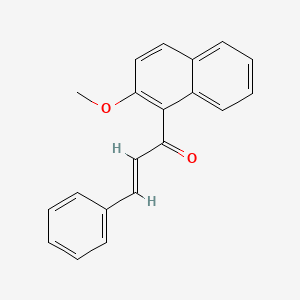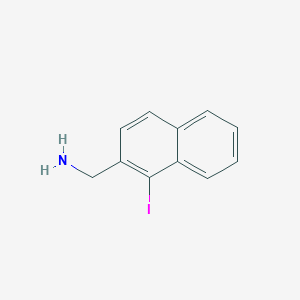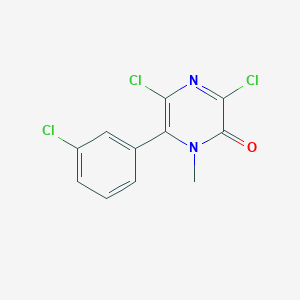
(1E,2E)-1,2-bis((1H-Indol-3-yl)methylene)hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1E,2E)-1,2-bis((1H-Indol-3-yl)methylene)hydrazine is a synthetic organic compound characterized by the presence of two indole groups attached to a hydrazine backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E,2E)-1,2-bis((1H-Indol-3-yl)methylene)hydrazine typically involves the condensation of indole-3-carbaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(1E,2E)-1,2-bis((1H-Indol-3-yl)methylene)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The indole groups can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of corresponding indole-3-carboxylic acids.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of nitro or halogenated derivatives of the indole groups.
科学研究应用
(1E,2E)-1,2-bis((1H-Indol-3-yl)methylene)hydrazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
作用机制
The mechanism of action of (1E,2E)-1,2-bis((1H-Indol-3-yl)methylene)hydrazine involves its interaction with specific molecular targets. The indole groups can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or disrupt cellular processes, leading to the compound’s observed biological effects.
相似化合物的比较
Similar Compounds
- (1E,2E)-1,2-bis(4-methylbenzylidene)hydrazine
- (1E,2E)-1,2-bis(pyridin-3-ylmethylene)hydrazine
- Indole-3-aldehyde Azine
Uniqueness
(1E,2E)-1,2-bis((1H-Indol-3-yl)methylene)hydrazine is unique due to the presence of indole groups, which confer specific chemical and biological properties. The indole moiety is known for its versatility in chemical reactions and its ability to interact with biological targets, making this compound particularly valuable for research and development in various scientific fields.
属性
分子式 |
C18H14N4 |
|---|---|
分子量 |
286.3 g/mol |
IUPAC 名称 |
(Z)-1-(1H-indol-3-yl)-N-[(Z)-1H-indol-3-ylmethylideneamino]methanimine |
InChI |
InChI=1S/C18H14N4/c1-3-7-17-15(5-1)13(9-19-17)11-21-22-12-14-10-20-18-8-4-2-6-16(14)18/h1-12,19-20H/b21-11-,22-12- |
InChI 键 |
OUAMYDYQMNKPLV-IINORCHSSA-N |
手性 SMILES |
C1=CC=C2NC=C(C2=C1)/C=N\N=C/C3=CNC4=CC=CC=C34 |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NN=CC3=CNC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


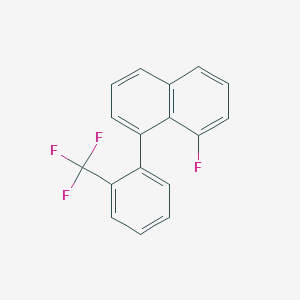

![(1S)-1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11839960.png)

![3-Benzyl-6-bromo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11839982.png)
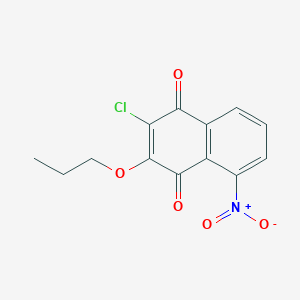

![N'-{[(Ethenyloxy)carbonyl]oxy}[(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11840019.png)

